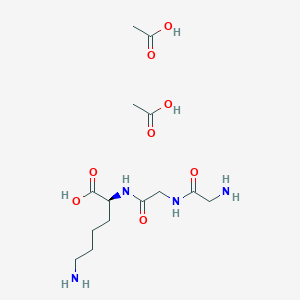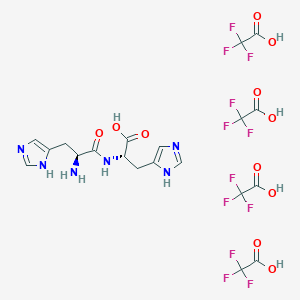
H-Val-Lys-OH Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Val-Lys-OH Acetate, also known as HVL Acetate, is an amino acid derivative that is commonly used in scientific research. It is a synthetic compound that has been used in a variety of studies, including those that involve the synthesis of peptides and proteins, as well as the study of biochemical and physiological processes. HVL Acetate is a versatile compound that has a wide range of applications and is widely used in the scientific community.
Aplicaciones Científicas De Investigación
H-Val-Lys-OH Acetate Acetate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, as well as in the study of biochemical and physiological processes. H-Val-Lys-OH Acetate Acetate is also used in the study of enzyme kinetics, as well as in the study of drug design and development. Additionally, H-Val-Lys-OH Acetate Acetate is used in the study of metabolic pathways, as it can be used to inhibit certain enzymes or to activate certain metabolic pathways.
Mecanismo De Acción
The mechanism of action of H-Val-Lys-OH Acetate Acetate is not fully understood. However, it is known that H-Val-Lys-OH Acetate Acetate binds to certain proteins, such as enzymes, and can inhibit their activity. Additionally, H-Val-Lys-OH Acetate Acetate can activate certain metabolic pathways, such as those involved in the synthesis of peptides and proteins.
Biochemical and Physiological Effects
H-Val-Lys-OH Acetate Acetate is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to activate certain metabolic pathways. Additionally, it has been shown to have an effect on the expression of certain genes, as well as on the release of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Val-Lys-OH Acetate Acetate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it is a versatile compound that can be used in a variety of experiments. However, one of the main limitations is that it is not very stable and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for the use of H-Val-Lys-OH Acetate Acetate in scientific research. One potential direction is the use of H-Val-Lys-OH Acetate Acetate in drug design and development, as it has been shown to have an effect on the expression of certain genes. Additionally, it could be used in the study of enzyme kinetics and metabolic pathways, as it has been shown to have an effect on the activity of certain enzymes and the activation of certain metabolic pathways. Additionally, H-Val-Lys-OH Acetate Acetate could be used in the study of peptide and protein synthesis, as well as in the study of biochemical and physiological processes. Finally, H-Val-Lys-OH Acetate Acetate could be used in the development of new therapeutic agents, as it has been shown to have an effect on the expression of certain genes and the release of certain hormones.
Métodos De Síntesis
H-Val-Lys-OH Acetate Acetate is synthesized by a variety of methods, depending on the desired end product. The most common method of synthesis is the condensation of an amino acid with an acid chloride, such as an acetic acid chloride. This reaction produces a dipeptide, which can then be further processed to produce H-Val-Lys-OH Acetate Acetate. Other methods of synthesis include the reaction of an amino acid with an aldehyde or ketone, or the reaction of an amino acid with an ester.
Propiedades
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.C2H4O2/c1-7(2)9(13)10(15)14-8(11(16)17)5-3-4-6-12;1-2(3)4/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOUMLNRBPRMHS-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Val-Lys-OH Acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)


![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)




